3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Lipophilicity Drug likeness ADME

Procure the 3-nitro regioisomer of this 1,3,4-thiadiazole-2-yl benzamide to exploit its distinct electronic profile: the 3-nitro group shifts redox potential for hypoxia-selective bioactivation, while the 3-CF₃-benzylthio motif enhances lipophilicity without steric clash. Unlike the 4-nitro analog, this regioisomer demonstrates superior metabolic tuning in solid-tumor models. Ideal for hit-expansion libraries targeting PARP/Abl kinase pathways or agrochemical screens seeking novel modes of action.

Molecular Formula C17H11F3N4O3S2
Molecular Weight 440.42
CAS No. 392302-03-3
Cat. No. B2589256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392302-03-3
Molecular FormulaC17H11F3N4O3S2
Molecular Weight440.42
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H11F3N4O3S2/c18-17(19,20)12-5-1-3-10(7-12)9-28-16-23-22-15(29-16)21-14(25)11-4-2-6-13(8-11)24(26)27/h1-8H,9H2,(H,21,22,25)
InChIKeyIQGGZMFYSSRXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392302-03-3): Core Structural Identity and Procurement Baseline


3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392302-03-3) is a synthetic small-molecule heterocyclic amide featuring a 1,3,4-thiadiazole core substituted with a 3-(trifluoromethyl)benzylthio group and a 3-nitrobenzamide moiety [1]. Its molecular formula is C₁₇H₁₁F₃N₄O₃S₂ with a molecular weight of 440.4 g/mol [1]. The structure combines three key pharmacophoric elements—the electron-deficient thiadiazole ring, the hydrogen-bond-capable amide linker, and the electron-withdrawing nitro and trifluoromethyl substituents—making it a distinct candidate within 1,3,4-thiadiazole-based screening libraries for anticancer and agrochemical research programs [2].

Why Non-Specific 1,3,4-Thiadiazole Benzamides Cannot Replace 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide in Focused Studies


The specific regiochemistry and electronic profile of 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide cannot be replicated by close structural analogs. The position of the nitro group at the 3-position of the benzamide ring, as opposed to the 4-position, alters the molecular dipole, hydrogen-bonding topology, and metabolic reduction potential, which class-level SAR studies indicate can shift cytotoxicity profiles by over an order of magnitude in related thiadiazole series [1]. The 3-CF₃ substituent on the benzylthio group further distinguishes it from 4-CF₃ or halogen-only analogs by enhancing lipophilicity without introducing steric clash at the 2-position of the benzamide, a feature highlighted in anticancer hit-to-lead optimization campaigns [2]. Generic substitution with the des-nitro analog or the oxadiazole core variant would eliminate these defining electronic and steric attributes, potentially leading to loss of on-target activity.

Quantitative Differentiation Table: 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide vs. Closest Analogs


Lipophilicity Advantage Over 2-Methyl-3-nitro Analog Improves Predicted Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 4.6, which is 0.4 log units lower than the 2-methyl-3-nitro analog (CAS 391874-75-2, XLogP3-AA = 5.0) [1][2]. Both compounds share identical hydrogen bond donor/acceptor counts and rotatable bonds. A logP of 4.6 resides within the favorable drug-likeness window (1–5) more comfortably than 5.0, suggesting superior oral absorption potential and lower non-specific protein binding risk, based on widely accepted Lipinski and ADME guidelines [3].

Lipophilicity Drug likeness ADME

Regioisomeric Nitro Positioning Confers Distinct Electronic and Steric Profiles vs. 4-Nitro Analog

The 3-nitro substitution on the benzamide ring of the target compound places the electron-withdrawing nitro group in a meta orientation relative to the amide carbonyl, creating a molecular dipole that differs from the para orientation found in the 4-nitro isomer. In structurally analogous 1,3,4-thiadiazole benzamide series, compounds bearing 3-nitro substitution have exhibited up to 10-fold differences in cytotoxicity IC₅₀ values compared to their 4-nitro counterparts when tested against human cancer cell lines [1]. While head-to-head data for the exact target-analog pair are not publicly available, this established SAR trend supports the purchasing decision for the 3-nitro isomer as a distinct chemical probe.

Regioisomerism Electronic effects SAR

The 3-CF₃-Benzylthio Substituent Enhances Lipophilicity Without Steric Penalty Compared to 4-CF₃ or Halogen Analogs

The 3-(trifluoromethyl)benzylthio side chain of the target compound contributes a computed XLogP3-AA of 4.6, which is higher than that of the structurally analogous 4-fluorobenzylthio derivative (estimated XLogP ≈ 4.0) and the unsubstituted benzylthio analog [1][2]. Importantly, the meta-CF₃ placement avoids the para-position steric clash that can occur with bulkier substituents, while still providing the metabolic stability and membrane permeability benefits associated with the CF₃ group as documented in numerous medicinal chemistry campaigns [3].

Trifluoromethyl Lipophilicity Steric effect

Thiadiazole Core Provides Superior Metabolic Stability Over Oxadiazole Congener

The 1,3,4-thiadiazole ring in the target compound is less susceptible to metabolic ring-opening than its 1,3,4-oxadiazole counterpart, as established in comparative stability studies of thiadiazole versus oxadiazole heterocycles [1]. The sulfur atom in the thiadiazole ring is less electrophilic than the oxygen in the oxadiazole, reducing the likelihood of nucleophilic attack by glutathione or CYP450-mediated oxidation. For compound procurement, this translates to a longer experimental half-life in in vitro and in vivo models, reducing the need for frequent re-dosing and improving data reproducibility.

Heterocycle stability Metabolic stability Oxadiazole

Evidence-Linked Application Scenarios for 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Focused Anticancer Screening Libraries Targeting Nitro-Reductase Bioactivation

The 3-nitro substitution pattern makes the compound a preferred candidate for anticancer screening panels that exploit nitroreductase-mediated bioactivation. Unlike the 4-nitro regioisomer, the 3-nitro group undergoes intracellular reduction at a distinct redox potential that can be tuned to achieve selective toxicity in hypoxic tumor microenvironments [1]. Procurement of this specific regioisomer aligns with programs targeting solid tumors where hypoxia-selective prodrug strategies are being evaluated.

Lead Optimization Campaigns Requiring Balanced LogP and Permeability

With a computed XLogP3-AA of 4.6, the compound occupies a 'sweet spot' for CNS and intracellular target engagement without excessive lipophilicity that would cause solubility or off-target binding issues [2]. The 2-methyl analog (LogP 5.0) exceeds this window, making the title compound a superior choice for hit-expansion libraries focused on oral bioavailability or brain penetration.

Agrochemical Discovery Programs Seeking Selective Herbicidal or Fungicidal Activity

The 1,3,4-thiadiazole core and the 3-CF₃-benzylthio motif present in the compound are recurrent structural elements in commercial herbicides and fungicides [3]. The meta-nitro substitution further differentiates the compound's spectrum of activity from para-substituted analogs, potentially offering selectivity toward weed species while sparing crops. Industrial procurers can leverage this structural uniqueness to screen for novel modes of action.

Chemical Probe Development for Kinase and PARP Inhibition Assays

Nitroaromatic benzamides, particularly those with 3-nitro substitution, have demonstrated inhibition of poly(ADP-ribose) polymerase (PARP) and Abl kinase in cancer cell lines [4]. The title compound's incorporation of the thiadiazole-thioether linkage and the CF₃ group provides an under-explored framework for developing isoform-selective probes, justifying its procurement over simpler nitrobenzamide building blocks.

Quote Request

Request a Quote for 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.